
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide, also known as DFPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPPO is a highly potent and selective inhibitor of the transient receptor potential (TRP) channels, which are important for sensory signaling and other physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Spectral Properties N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide, due to its unique structural features, has been a subject of research in various synthetic and spectroscopic studies. Research focuses on its synthesis, spectral properties, and potential applications. For instance, synthetic methodologies involving acylthioureas and oxamides have been explored for their antipathogenic activity and interaction with bacterial cells. These compounds demonstrate significant potential in developing novel antimicrobial agents with antibiofilm properties due to their structural attributes and functional groups (Limban, Marutescu, & Chifiriuc, 2011). Similarly, the coordination chemistry of N,N'-bis(substituting group substituted) oxamides has been thoroughly investigated, showing their suitability as ligands in designing polynuclear complexes (Ruiz et al., 1999).
Structural Analysis and Spectral Investigations Further research delves into the crystal structure analysis and spectral IR, NMR, and UV-Vis investigations of related compounds, providing insights into their chemical behavior and interaction mechanisms. These studies contribute to a deeper understanding of the compound's electronic properties and its potential applications in various fields (Demir et al., 2016).
Intramolecular Hydrogen Bonding Research on oxamide derivatives, including those related to this compound, has also highlighted the role of intramolecular hydrogen bonding. Such studies have implications for designing compounds with specific properties and applications, from pharmaceuticals to materials science (Martínez-Martínez et al., 1998).
Cytotoxicity and DNA Reactivity Moreover, the compound and its derivatives have been examined for their cytotoxicity and reactivity towards DNA and proteins. These studies are crucial for developing new therapeutic agents and understanding their mode of action at a molecular level (Zheng et al., 2015).
Antifluoromethylsulfonyl)oxamides Chemiluminescence An interesting aspect of research on related compounds involves the investigation of chemiluminescent properties, highlighting the potential for developing new diagnostic tools and applications in biochemical assays (Tseng et al., 1979).
Eigenschaften
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-13-8-9-14(19)15(11-13)21-17(23)16(22)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIOCAYJZPOCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

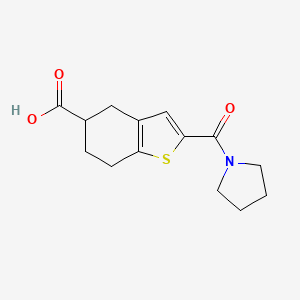
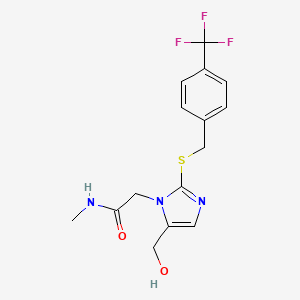
![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)
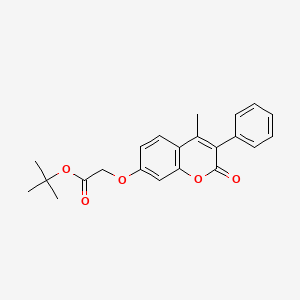
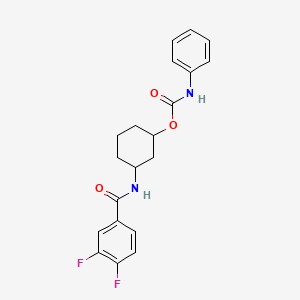
![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)


![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)
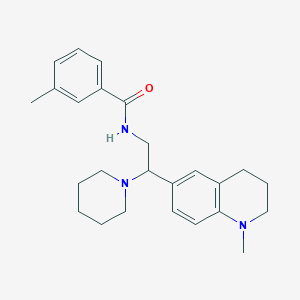
![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)